molecular formula C16H27NO6 B1674306 Gabapentin enacarbil CAS No. 478296-72-9

Gabapentin enacarbil

Katalognummer: B1674306
CAS-Nummer: 478296-72-9
Molekulargewicht: 329.39 g/mol
InChI-Schlüssel: TZDUHAJSIBHXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDUHAJSIBHXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870359
Record name Gabapentin enacarbil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility of 0.5 mg/mL in water
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

478296-72-9
Record name Gabapentin enacarbil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478296-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gabapentin enacarbil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478296729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gabapentin enacarbil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GABAPENTIN ENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75OCL1SPBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Melting onset of about 64°C.
Record name Gabapentin enacarbil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Beschreibung

Gabapentin enacarbil is a prodrug of gabapentin, designed to overcome the pharmacokinetic limitations of gabapentin, particularly its saturable absorption via the L-type amino acid transporter 1 (LAT-1) in the gastrointestinal (GI) tract. Unlike gabapentin, this compound is absorbed via high-capacity nutrient transporters, including monocarboxylate transporter type 1 (MCT-1) and sodium-dependent multivitamin transporter (SMVT), which are distributed throughout the intestinal tract . This mechanism enables dose-proportional absorption, improved bioavailability (>74% in humans), and sustained release, allowing once-daily dosing . Following absorption, this compound is rapidly hydrolyzed by nonspecific carboxylesterases into gabapentin, the active moiety .

Vorbereitungsmethoden

Intermediate-Based Synthesis via 1-Haloalkyl Carbonates

The preparation of this compound frequently begins with synthesizing critical intermediates such as 1-(isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP). This intermediate is generated through the reaction of 1-chloroethyl chloroformate with 4-nitrophenol in the presence of a tertiary amine base, such as triethylamine (TEA) or tributylamine (TBA), in toluene. The process involves:

  • Condensation : Combining 4-nitrophenol with 1-chloroethyl chloroformate at 10–100°C for 30 minutes to 10 hours.
  • Isolation : Washing the reaction mixture with hydrochloric acid and brine, followed by solvent evaporation to isolate AEC-NP.

Subsequent coupling of AEC-NP with gabapentin occurs in solvents like acetonitrile or ketones, using bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The molar ratio of gabapentin to the diacid acetal skeleton is critical, with optimal yields achieved at 1–1.5 equivalents of gabapentin.

Benzyl Ester Derivative Route

An alternative pathway involves synthesizing gabapentin benzyl ester hydrochloride as a precursor. This method, detailed in, proceeds through five stages:

  • Anhydride Formation : Dehydrating 1,1-cyclohexanediacetic acid with acetic anhydride in toluene to form 1,1-cyclohexanediacetic anhydride.
  • Benzyl Esterification : Reacting the anhydride with benzyl alcohol to yield 1,1-cyclohexanediacetic acid monobenzyl ester.
  • Amidation and Hofmann Rearrangement : Treating the ester with oxalyl chloride to form an acid chloride, followed by aqueous ammonia to generate a monoamide. Sodium hypochlorite then facilitates Hofmann rearrangement to produce gabapentin benzyl ester.
  • Coupling and Deprotection : The benzyl ester is coupled with 1-carboxyoxyethyl isobutyrate using coupling agents like ZnO or Cu(OAc)₂, followed by catalytic hydrogenation to remove the benzyl group.

This route achieves high purity (>99.6% by HPLC) and avoids intermediate isolation, enhancing process efficiency.

Reaction Conditions and Catalytic Systems

Solvent and Base Optimization

Solvent selection profoundly impacts reaction kinetics and yield. Non-polar solvents like toluene are preferred for AEC-NP synthesis due to their ability to stabilize intermediates and facilitate phase separation during workup. Polar aprotic solvents, such as acetonitrile, enhance gabapentin coupling by solubilizing the base (e.g., K₂CO₃) and intermediate.

Table 1: Solvent Systems in this compound Synthesis

Step Solvent Base Temperature Range
AEC-NP Synthesis Toluene TEA, TBA 10–100°C
Gabapentin Coupling Acetonitrile K₂CO₃, NaHCO₃ 25–60°C
Purification Hexane/Heptane 0–5°C

Coupling Agents and Catalysts

Transition metal-based catalysts are pivotal in facilitating esterification and coupling reactions. Copper(II) acetate [Cu(OAc)₂] and zinc oxide (ZnO) are extensively used for their efficacy in activating carbonyl groups and minimizing side reactions. For example, the one-pot synthesis of this compound employs ZnO to mediate the coupling of AEC-NP with gabapentin, achieving yields exceeding 85%.

Purification and Isolation Techniques

Acidic Extraction and Solvent Precipitation

Post-reaction mixtures undergo acidic extraction (using 1N HCl) to remove unreacted starting materials and byproducts. Subsequent concentration of the organic phase (e.g., toluene) and addition of hexane or heptane induces precipitation of this compound, yielding a high-purity product.

Table 2: Purification Methods and Outcomes

Method Solvent System Purity (%) Yield (%)
Acidic Extraction Toluene/HCl 98.5 78
Solvent Precipitation Heptane/EtOAc 99.2 82
Crystallization Ethyl Acetate 99.6 75

Hypohalite-Mediated Cleavage

In the benzyl ester route, sodium hypochlorite (NaClO) enables Hofmann rearrangement of the monoamide intermediate, cleaving the benzyl group while preserving the gabapentin backbone. This step is conducted at -10 to 0°C to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The AEC-NP route offers scalability due to its one-pot reaction design and minimal intermediate isolation. In contrast, the benzyl ester pathway, while labor-intensive, provides superior purity and is preferred for clinical-grade synthesis.

Environmental and Cost Considerations

Toluene, though effective, poses environmental concerns due to its volatility. Recent advancements explore replacing toluene with cyclopentyl methyl ether (CPME), a greener solvent with comparable performance. Additionally, recycling catalysts like ZnO reduces overall process costs.

Wissenschaftliche Forschungsanwendungen

Introduction to Gabapentin Enacarbil

This compound is a prodrug of gabapentin, designed to enhance its bioavailability and therapeutic efficacy. This compound has been primarily investigated for its applications in treating conditions such as Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). The pharmacokinetic properties of this compound allow for improved absorption and distribution compared to traditional gabapentin, making it a significant focus of clinical research.

Treatment of Restless Legs Syndrome

This compound has demonstrated efficacy in managing symptoms of Restless Legs Syndrome, a condition characterized by an uncontrollable urge to move the legs, often accompanied by uncomfortable sensations. Clinical studies have shown that:

  • Efficacy : In a pooled analysis of three randomized controlled trials involving 760 subjects, this compound at doses ranging from 600 mg to 2400 mg significantly improved the International Restless Legs Scale (IRLS) total score compared to placebo. The 600 mg dose alone resulted in a mean change from baseline of -13.6 versus -9.3 for placebo, indicating substantial symptom relief .
  • Safety Profile : The most common adverse effects reported included somnolence and dizziness, with no new safety concerns emerging during trials .

Management of Postherpetic Neuralgia

This compound is also being explored for its effectiveness in treating postherpetic neuralgia, a painful condition resulting from nerve damage following herpes zoster infection. A Phase 2a study assessed the drug's efficacy at high and low doses (3,600 mg/day vs. 1,200 mg/day) in patients who had previously shown inadequate response to gabapentin. The study aimed to evaluate pain intensity and tolerability .

Summary of Clinical Findings

Study Condition Dosage Key Findings
Study 1Restless Legs Syndrome600 mg - 2400 mgSignificant improvement in IRLS scores; common AEs were somnolence and dizziness .
Study 2Postherpetic Neuralgia1,200 mg & 3,600 mgEvaluated pain intensity; results pending further analysis .
Study 3Restless Legs Syndrome1200 mgSignificant improvement in sleep quality and reduction in periodic limb movements .

Pharmacokinetic Advantages

This compound utilizes high-capacity nutrient transporters present throughout the intestinal tract, enhancing its absorption compared to gabapentin, which is limited by saturation of transporters in the small intestine. This pharmacokinetic profile allows for more consistent therapeutic levels and potentially greater clinical efficacy .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

  • Phase II Trials : Focused on RLS patients showed significant improvements in symptoms with minimal adverse effects.
  • Longitudinal Studies : Ongoing studies are evaluating long-term safety profiles and effectiveness across diverse populations.

Wirkmechanismus

Gabapentin enacarbil is a prodrug that is converted to gabapentin in the body. The exact mechanism of action of gabapentin in treating restless legs syndrome and postherpetic neuralgia is not fully understood. it is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . Gabapentin binds to the alpha-2-delta subunit of voltage-dependent calcium channels, reducing the release of excitatory neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Absorption and Bioavailability

  • Gabapentin Enacarbil :

    • Absorbed via MCT-1/SMVT transporters, avoiding saturation.
    • Bioavailability: 74.1% (mean) with low interindividual variability (CV = 19.1%) .
    • Dose-proportional exposure up to 6,000 mg .
    • Food enhances bioavailability (60% fasted vs. 80% fed) .
  • Gabapentin: Absorbed via LAT-1, which saturates at doses >900 mg. Bioavailability decreases with dose: 65.2% at 200 mg vs. 26.5% at 1,400 mg . High interindividual variability (CV = 27.6%) .

Time to Peak Concentration (Tmax) and Half-Life (t1/2)

Parameter This compound Gabapentin
Tmax (hours) 1.56–2.63 (IR), 5.08–8.40 (XR) 2.80–3.30
t1/2 (hours) 4.38–5.47 5.40–9.26

This compound’s extended-release (XR) formulation delays Tmax compared to immediate-release (IR) gabapentin, supporting once-daily dosing .

Clinical Efficacy in Restless Legs Syndrome (RLS)

Short-Term Efficacy

  • This compound :

    • In Phase III trials, 1,200 mg/day significantly improved International RLS Scale (IRLS) scores vs. placebo (mean reduction: -15.2 vs. -8.3) .
    • Improved sleep quality, reduced nighttime awakenings, and prolonged sleep duration .
  • Gabapentin: Limited efficacy in RLS due to low bioavailability and variable absorption .

Long-Term Maintenance

  • This compound :

    • Sustained efficacy over 64 weeks, with 84.8% of patients rated as "much improved" .
    • Relapse rates were 2.8% vs. 22.5% for placebo during withdrawal .
  • Dopamine Agonists (e.g., Ropinirole) :

    • Higher relapse rates (up to 60%) due to augmentation and rebound symptoms .

Adverse Events (AEs)

  • This compound: Most common AEs: Somnolence (19.7%), dizziness (11.5%) . No reports of QT prolongation or augmentation .
  • Gabapentin: Similar AEs (dizziness, somnolence) but higher incidence of peripheral edema and ataxia due to higher dosing frequency .

Drug Interactions

  • This compound: No clinically significant interactions with MCT-1 substrates (e.g., naproxen) or OCT2 inhibitors (e.g., cimetidine) . Cimetidine co-administration increased gabapentin AUC by 24% (non-clinically relevant) .
  • Gabapentin :

    • Co-administration with naproxen increases gabapentin exposure by 12–15% .

Comparative Advantages of this compound

Feature This compound Gabapentin
Absorption Pathway MCT-1/SMVT (non-saturable) LAT-1 (saturable)
Dosing Frequency Once daily (XR) 3–4 times daily
Bioavailability High (>74%), dose-proportional Low (dose-dependent)
Food Effect Enhanced bioavailability Minimal
RLS Efficacy Superior and sustained Limited

Biologische Aktivität

Gabapentin enacarbil (GEn) is an extended-release prodrug of gabapentin, primarily utilized in the treatment of moderate to severe primary restless legs syndrome (RLS) and postherpetic neuralgia (PHN). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and tolerability based on diverse research findings.

This compound functions as a prodrug that is metabolized into gabapentin after administration. The exact mechanism by which gabapentin exerts its effects is not fully understood; however, it is believed to modulate the descending noradrenergic system and activate spinal alpha-2 adrenergic receptors. This modulation helps prevent allodynia and hyperalgesia in conditions such as PHN .

Pharmacokinetics

This compound is absorbed in the intestines via active transport through proton-linked monocarboxylate transporter MCT-1. Its pharmacokinetic parameters are characterized by low interindividual variability in bioavailability, with a mean bioavailability of approximately 74.1% across studies. The maximum concentration of gabapentin after administration ranges from 6.4 to 7.9 μg/mL, with a time to peak concentration between 5.2 and 8.2 hours .

ParameterValue Range
Maximum Concentration (μg/mL)6.4 – 7.9
Time to Maximum Concentration (hrs)5.2 – 8.2
Bioavailability (%)64.8 – 82.9
Volume of Distribution (L)76
Protein Binding (%)<3

Restless Legs Syndrome

This compound has been extensively studied for its efficacy in treating RLS. In double-blind, multicenter trials, a daily dose of 600 mg significantly improved symptoms over a 12-week period compared to placebo. The International Restless Legs Scale (IRLS) total score reduction ranged from -12.9 to -13.9 for treatment groups versus -9.3 for placebo .

Case Study Findings:

  • A study involving Japanese patients demonstrated that GEn at a dose of 600 mg/day effectively alleviated RLS symptoms and was well-tolerated .
  • In longer-term trials, patients showed sustained responses with lower relapse rates compared to those receiving placebo .

Postherpetic Neuralgia

In patients with PHN, this compound has shown promise as well. A multicenter randomized trial assessed its efficacy at doses ranging from 1,200 mg to 3,600 mg per day in patients who had previously inadequate responses to gabapentin .

Efficacy Data:

  • The study reported significant improvements in pain intensity scores with higher doses compared to lower doses.
  • This compound demonstrated predictable pharmacokinetics and sustained exposure, leading to improved clinical outcomes in pain management .

Tolerability and Adverse Effects

The tolerability profile of this compound is generally favorable. Most adverse events reported were mild to moderate in severity, with somnolence/sedation and dizziness being the most common side effects. Importantly, there were no significant reports of augmentation or QT-interval prolongation associated with its use .

Summary of Adverse Events

Adverse EventFrequency (%)
Somnolence/SedationCommon
DizzinessCommon
AugmentationNone reported
QT-Interval ProlongationNone reported

Q & A

Q. What is the mechanism of action of gabapentin enacarbil, and how does its prodrug design address gabapentin’s pharmacokinetic limitations?

this compound is a prodrug engineered to overcome gabapentin’s saturable absorption via low-capacity L-amino acid transporters. It utilizes high-capacity nutrient transporters (MCT-1 and SMVT) expressed throughout the gastrointestinal tract, enabling dose-proportional absorption and improved bioavailability (64–93% in preclinical models vs. 26–65% for gabapentin) . After absorption, nonspecific esterases hydrolyze the prodrug into gabapentin, isobutyric acid, acetaldehyde, and CO₂. This design avoids saturation, ensuring consistent systemic exposure even at supratherapeutic doses (e.g., 6000 mg) .

Q. What pharmacokinetic parameters distinguish this compound from gabapentin in clinical studies?

this compound exhibits dose-proportional exposure, with bioavailability exceeding 74% across doses (vs. gabapentin’s declining bioavailability at higher doses). Key parameters include:

  • Tmax : 1.56–8.40 hours (vs. 2.73–3.30 hours for gabapentin) .
  • t1/2 : 4.38–5.47 hours (vs. 5.40–9.26 hours for gabapentin) . Food intake delays Tmax (e.g., 8.40 vs. 5.08 hours fasted) but enhances bioavailability (80% fed vs. 60% fasted) . These differences necessitate controlled dietary conditions in pharmacokinetic studies.

Q. Which experimental models are used to evaluate this compound’s conversion efficiency and tissue distribution?

Preclinical studies employ:

  • In vitro hydrolysis assays : Pancreatin, Caco-2 cell homogenates, and liver tissues to measure conversion rates (e.g., 75% in human intestinal tissue vs. 5% in plasma) .
  • Animal models : Rats and monkeys for biodistribution analysis, showing >95% urinary excretion of gabapentin and minimal intact prodrug recovery (<1% in feces) .
  • Radiolabeled tracing : To confirm rapid conversion and tissue penetration (e.g., pancreatic accumulation in rats) .

Advanced Research Questions

Q. How can researchers address contradictions in bioavailability data across this compound studies?

Variability in bioavailability (42–80%) arises from factors like food composition, formulation (IR vs. XR), and interindividual transporter expression . Methodological solutions include:

  • Standardizing meal composition (e.g., XP087 study using 200–1000 kcal meals) .
  • Stratifying cohorts by genetic or metabolic markers for transporter activity.
  • Using crossover designs (e.g., XP022 trial) to control for intra-subject variability .

Q. What methodological considerations are critical for designing long-term efficacy trials for this compound?

Key considerations from Phase III/IV trials (e.g., NCT00333359):

  • Dose flexibility : Allow adjustments (600–1800 mg/day) to balance efficacy and tolerability .
  • Outcome measures : Use validated tools like the International RLS Scale (IRLS) and Clinical Global Impression-Improvement (CGI-I) to capture symptom dynamics .
  • Safety monitoring : Track somnolence (19.7%) and dizziness (11.5%), with protocols for managing withdrawal (10.3% attrition rate) .

Q. How do drug interaction studies account for this compound’s unique absorption pathway?

Since this compound relies on MCT-1/SMVT transporters, interaction studies focus on co-administered substrates (e.g., naproxen). The XP069 trial used supratherapeutic doses (2400–6000 mg) to assess competitive inhibition risks, finding no clinically significant changes in gabapentin exposure . Researchers should:

  • Prioritize in vitro transporter inhibition assays (e.g., Caco-2 models) .
  • Use crossover designs with washout periods to isolate interaction effects .

Data Contradictions and Analytical Approaches

Q. Why do interstudy discrepancies exist in this compound’s Tmax and bioavailability?

Discrepancies stem from formulation differences (IR vs. XR) and food effects. For example, XP022 reported Tmax of 8.40 hours (XR with food) vs. 1.56 hours (IR fasted) . Analytical strategies include:

  • Meta-regression of pooled Phase I data to quantify food/formulation impacts .
  • Population pharmacokinetic modeling to identify covariates (e.g., BMI, age) .

Q. How should researchers interpret conflicting results on this compound’s efficacy in neuropathic pain vs. RLS?

While RLS trials (e.g., XP052/XP053) show robust efficacy (IRLS reduction: -13.2 vs. -8.8 placebo), postherpetic neuralgia studies report moderate effects (NNT50% = 6.51). Differences may reflect pathophysiology-specific mechanisms. Researchers should:

  • Conduct head-to-head trials with consistent endpoints (e.g., pain diaries).
  • Explore biomarkers (e.g., CSF gabapentin levels) to correlate exposure with response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gabapentin enacarbil
Reactant of Route 2
Reactant of Route 2
Gabapentin enacarbil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.